tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate
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Overview
Description
Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate: is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol . This compound features a cyclopropyl group attached to a bromopyridine ring, which is further modified with a tert-butyl carbamate group
Mechanism of Action
Mode of Action
The mode of action of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate is currently unknown . The compound’s interaction with its targets and any resulting changes would require further investigation.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate typically involves multiple steps, starting with the preparation of the cyclopropylamine derivative and subsequent bromination[_{{{CITATION{{{2{tert-Butyl N- [ (1S,2R)-rel-2- (6-bromopyridin-3-yl)cyclopropyl ...](https://www.sigmaaldrich.com/US/en/product/achemblock/advh7f37e0a9?context=bbe)[{{{CITATION{{{1{this compound](https://www.chemscene.com/918305-73-4.html). The reaction conditions often require the use of strong bases and brominating agents under controlled temperatures to ensure the formation of the desired product[{{{CITATION{{{2{tert-Butyl N- (1S,2R)-rel-2- (6-bromopyridin-3-yl)cyclopropyl ...[{{{CITATION{{{_1{this compound](https://www.chemscene.com/918305-73-4.html).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity[_{{{CITATION{{{2{tert-Butyl N- (1S,2R)-rel-2- (6-bromopyridin-3-yl)cyclopropyl ...[{{{CITATION{{{_1{this compound](https://www.chemscene.com/918305-73-4.html). The process would be designed to minimize by-products and ensure the safety and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the cyclopropyl group to its corresponding ketone or carboxylic acid derivatives.
Reduction: : Reduction of the bromopyridine ring to introduce different functional groups.
Substitution: : Replacement of the bromine atom with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: : Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Cyclopropyl ketone or carboxylic acid derivatives.
Reduction: : Reduced bromopyridine derivatives.
Substitution: : Various substituted pyridine derivatives.
Scientific Research Applications
Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activity and interactions with various biomolecules.
Medicine: : Investigated for its therapeutic potential in drug discovery and development.
Industry: : Employed in the development of new materials and chemical processes.
Comparison with Similar Compounds
Tert-butyl N-[(1S,2R)-rel-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate: can be compared with other similar compounds, such as:
Tert-butyl N-[(1S,2R)-rel-2-(6-chloropyridin-3-yl)cyclopropyl]carbamate
Tert-butyl N-[(1S,2R)-rel-2-(6-fluoropyridin-3-yl)cyclopropyl]carbamate
Tert-butyl N-[(1S,2R)-rel-2-(6-iodopyridin-3-yl)cyclopropyl]carbamate
These compounds differ in the halogen atom attached to the pyridine ring, which can influence their reactivity and biological activity
Properties
IUPAC Name |
tert-butyl N-[(1S,2R)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-10-6-9(10)8-4-5-11(14)15-7-8/h4-5,7,9-10H,6H2,1-3H3,(H,16,17)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMPRBHRNWAIBF-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H]1C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
918305-73-4 |
Source
|
Record name | rac-tert-butyl N-[(1R,2S)-2-(6-bromopyridin-3-yl)cyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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